

Application of Cbz-Tos-L-Lysine Derivatives in Enzyme Kinetic Studies

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Compound of Interest

Compound Name: *Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine*

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Introduction

α -Carbobenzoxy-N ϵ -tosyl-L-lysine (Cbz-Tos-L-Lysine) and its derivatives are synthetic substrates widely employed in the field of enzyme kinetics, particularly for the characterization of serine proteases. These enzymes play crucial roles in a myriad of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation, making them key targets for drug development. The Cbz-group at the α -amino position and various leaving groups attached to the carboxyl group provide the necessary specificity for proteases that recognize and cleave peptide bonds C-terminal to basic amino acid residues like lysine.

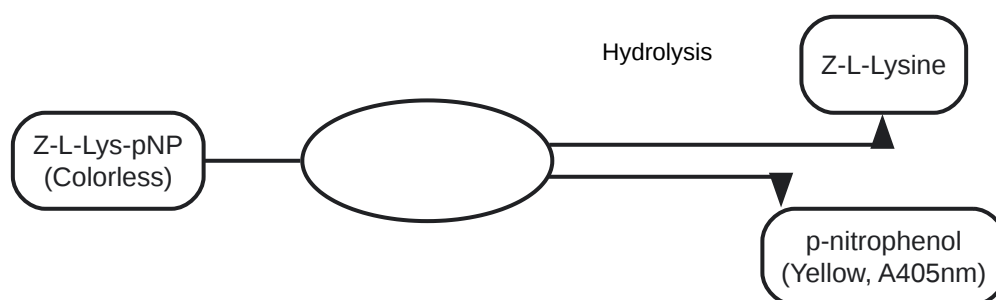
This document provides detailed application notes and protocols for the use of two common Cbz-L-Lysine derivatives: α -Cbz-L-lysine p-nitrophenyl ester (Z-L-Lys-pNP) and α -N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-L-Lys-SBzl), in enzyme kinetic studies.

Application Note 1: α -Cbz-L-lysine p-nitrophenyl ester (Z-L-Lys-pNP) for Continuous Spectrophotometric Assays

Principle of the Assay

Z-L-Lys-pNP is a chromogenic substrate used for the continuous monitoring of protease activity. The enzyme catalyzes the hydrolysis of the ester bond, releasing p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. This assay is particularly useful for studying the kinetics of enzymes like trypsin.[1]

The enzymatic reaction is a single-step hydrolysis:



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Hydrolysis of Z-L-Lys-pNP by a trypsin-like protease.

Data Presentation: Kinetic Parameters of Bovine Trypsin with Z-L-Lys-pNP Analog

The kinetic parameters for the hydrolysis of a structurally similar substrate, N α -Cbz-L-lysine p-nitroanilide (Z-Lys-pNA), by bovine trypsin are highly dependent on pH. The following table summarizes these parameters at 25°C.

pH	Trypsin Concentration (μM)	V _m (μM s ⁻¹)	V _m /K _M (μs ⁻¹)	K _M (mM)
3.13	83.5	0.0768 ± 0.0207	2.22 ± 0.9	34.6 ± 10.5
3.82	25.6	0.388 ± 0.094	15.8 ± 7.0	24.5 ± 9.2
4.40	4.68	0.444 ± 0.037	32.3 ± 5.7	13.8 ± 2.1
5.98	0.39	0.344 ± 0.029	52.8 ± 8.9	6.51 ± 0.95
6.94	0.427	0.202 ± 0.005	395 ± 32	0.512 ± 0.039
9.05	0.379	0.182 ± 0.005	463 ± 34	0.394 ± 0.027

Data adapted from a study on the trypsin-catalyzed hydrolysis of Z-Lys-pNA.[2]

Experimental Protocol: Determination of Trypsin Activity

Materials:

- Na-Cbz-L-lysine p-nitrophenyl ester (Z-L-Lys-pNP)
- Purified Trypsin
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

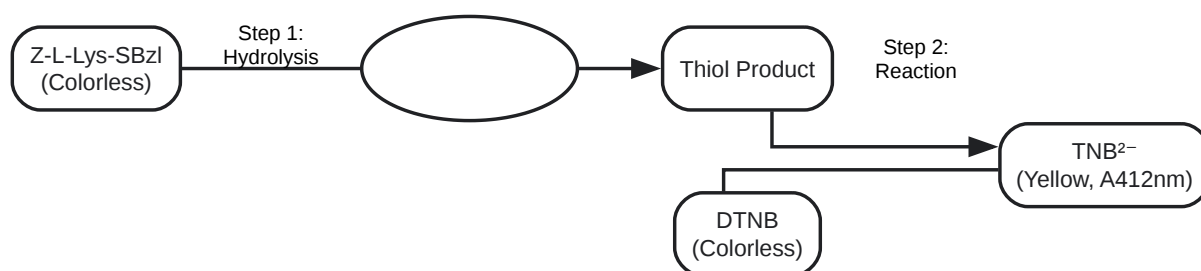
Procedure:

- Prepare Substrate Stock Solution: Dissolve Z-L-Lys-pNP in DMSO to a concentration of 100 mM. Store in aliquots at -20°C.
- Prepare Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected K_M).
- Prepare Enzyme Solution: Dilute the purified trypsin in cold assay buffer to a concentration that produces a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.
- Assay Setup:
 - Add a defined volume of assay buffer to each well of the microplate.
 - Add the working substrate solution to each well.
 - Include a "no enzyme" control for each substrate concentration to account for non-enzymatic hydrolysis.
- Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate Reaction: Add a fixed volume of the enzyme solution to each well to start the reaction.
- Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the initial velocity (V_0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ϵ for p-nitrophenol $\approx 10,500 \text{ M}^{-1}\text{cm}^{-1}$ at 405 nm).
 - Plot V_0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_M and V_{max} .

Application Note 2: α -N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-L-Lys-SBzl) for High-Sensitivity Protease Assays

Principle of the Assay

Z-L-Lys-SBzl is a highly sensitive substrate for trypsin-like serine proteases. The assay involves a two-step reaction. First, the protease cleaves the thiobenzyl ester bond of Z-L-Lys-SBzl, releasing a thiol-containing product. This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB^{2-}), which can be monitored at 412 nm.[3] This two-step process provides an amplification of the signal, enhancing the sensitivity of the assay.



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Two-step chromogenic assay using Z-L-Lys-SBzl and DTNB.

Enzymes and Kinetic Data

Z-L-Lys-SBzl is a substrate for a variety of trypsin-like serine proteases. The following table summarizes available kinetic data for some of these enzymes with analogous substrates. Note that kinetic parameters are highly dependent on assay conditions.

Enzyme	Substrate Analog	KM (μM)	kcat (s^{-1})	kcat/KM ($\text{M}^{-1}\text{s}^{-1}$)	Reference
Thrombin	Tos-Gly-Pro-Arg-pNA	4.18	127	3.0×10^7	[2]
D-Phe-Pip-Arg-pNA	1.33	91.4	6.9×10^7	[2]	
Plasmin	S-2251	300	15	5.0×10^4	[4]
Kallikrein	Peptide Thioesters	-	-	$\sim 1000\times >$ pNA	[5]
Granzyme A	N α -CBZ-L-lysine thiobenzyl ester (BLT)	-	-	-	[6]

Experimental Protocol 1: Determination of KM and Vmax

Materials:

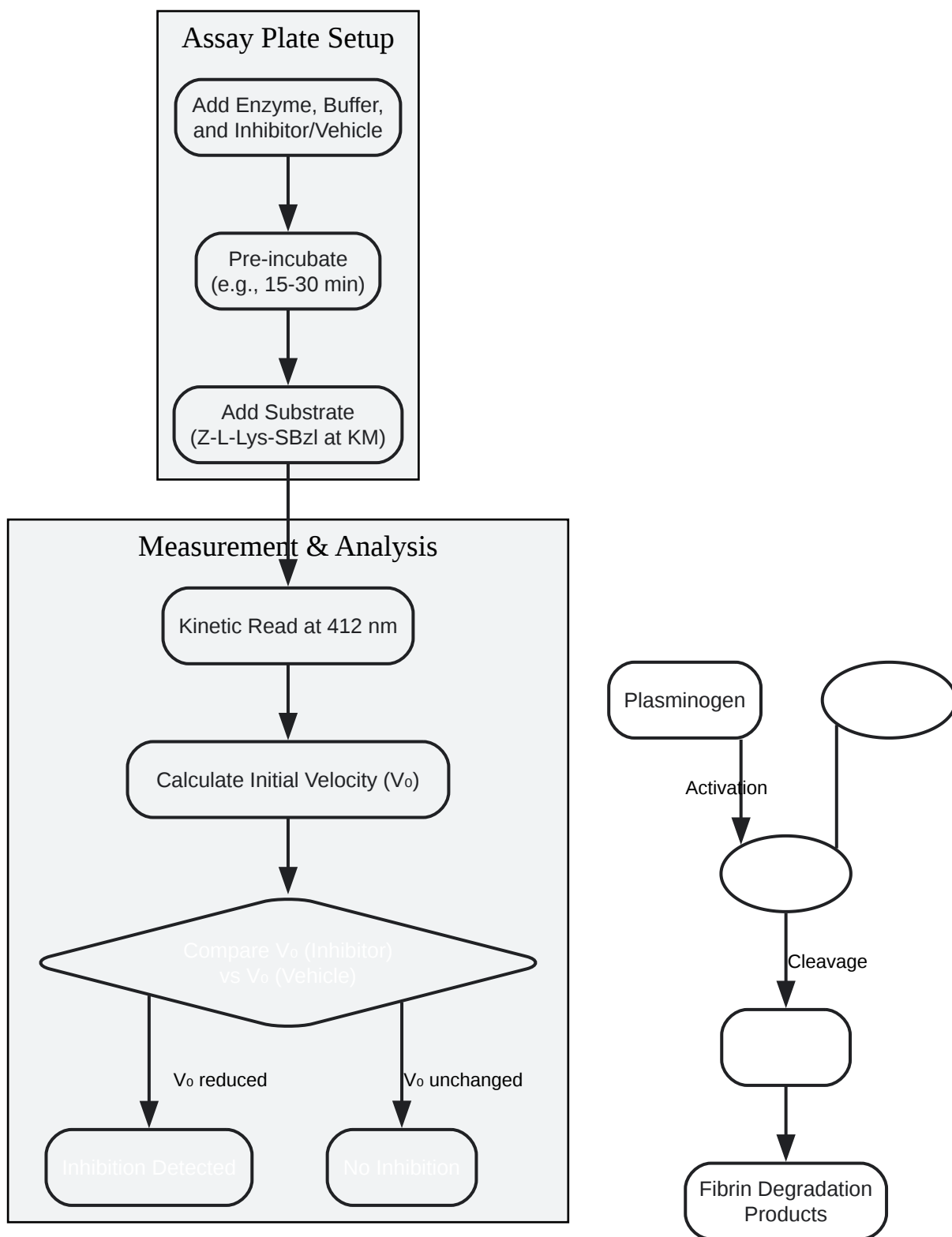
- α -N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-L-Lys-SBzl)
- Purified Trypsin-like Protease
- DTNB (Ellman's Reagent)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 100 mM NaCl)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Prepare Substrate Stock Solution (100 mM): Dissolve 42.3 mg of Z-L-Lys-SBzl in 1 mL of DMSO. Store in aliquots at -20°C.[3]
- Prepare DTNB Stock Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of Assay Buffer. Prepare fresh daily and protect from light.[3]
- Prepare Working DTNB Solution (1 mM): Dilute the DTNB Stock Solution 1:10 in Assay Buffer.[3]
- Prepare Working Substrate Solutions: Create a series of dilutions of the substrate stock solution in DMSO, then dilute further in assay buffer to achieve the desired final concentrations.
- Prepare Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.[3]
- Assay Setup (Final Volume 200 μ L):
 - Add Assay Buffer to bring the final volume to 200 μ L.
 - Add 20 μ L of 1 mM Working DTNB Solution.
 - Add 10 μ L of the varying Working Substrate Solutions.[3]
- Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. [3]
- Initiate Reaction: Add 20 μ L of the Enzyme Working Solution to each well.[3]
- Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.[3]
- Data Analysis: Calculate V_0 using the Beer-Lambert law (ϵ for $\text{TNB}^{2-} \approx 14,150 \text{ M}^{-1}\text{cm}^{-1}$) and determine K_M and V_{max} as described previously.

Experimental Protocol 2: Screening for Protease Inhibitors

This protocol is designed to identify potential inhibitors of a specific trypsin-like protease.



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